[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-10(13-7-12-9)14-3-1-2-8(5-14)6-15/h4,7-8,15H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDKIXEIMTDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624598 | |
| Record name | [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-74-0 | |
| Record name | 1-(6-Chloro-4-pyrimidinyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine.
Reaction Conditions: The 6-chloropyrimidine is reacted with piperidine under controlled conditions to form the intermediate [6-chloropyrimidin-4-yl]piperidine.
Methanol Addition: The intermediate is then treated with methanol in the presence of a suitable catalyst to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity, particularly against:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
These findings suggest that [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The compound has also shown potential anticancer effects in vitro. Studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) indicate that it can induce cytotoxicity in a concentration-dependent manner:
| Concentration (µg/mL) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 10 | 85 | 80 |
| 20 | 70 | 65 |
| 50 | 50 | 45 |
| 150 | 25 | 20 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of specific signaling pathways.
Biological Research
Mechanism of Action
The mechanism underlying the biological activity of this compound is believed to involve:
- Binding to Enzymes or Receptors: Modulating their activity.
- Interference with Cellular Processes: Such as DNA replication or protein synthesis.
- Induction of Apoptosis: Particularly in cancer cells through intrinsic apoptotic pathways.
Material Science
The unique structure of this compound allows it to be explored as a precursor for synthesizing novel materials. Its reactivity can be harnessed to create complex polymers or coatings with specific properties, which could be beneficial in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. The compound exhibited significant activity against multidrug-resistant strains, suggesting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In research published in Cancer Letters, the antiproliferative effects of this compound were investigated across multiple cancer cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
- Hazard Profile : Classified with GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
Applications : Primarily serves as a building block in medicinal chemistry, particularly for antifungal agents (e.g., zinc-attenuating compounds) .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyrimidine Substituents: The chlorine in the target compound acts as a leaving group, facilitating further derivatization (e.g., cross-coupling reactions) .
- Piperidine Modifications: Methanol vs. amine (C₁₀H₁₆ClN₅S·HCl): The hydroxyl group in the target compound allows for hydrogen bonding, while the amine in the analog introduces basicity, affecting pharmacokinetics .
Biological Activity
[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound with the molecular formula C10H14ClN3O. This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring attached to a methanol group at the 3-position. It has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate enzyme activity, potentially inhibiting or enhancing biochemical pathways relevant to various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be crucial in therapeutic applications.
- Receptor Binding: It may bind to receptors involved in signaling pathways, influencing cellular responses.
Research Findings
Recent studies have explored the biological effects of this compound, with findings indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential efficacy in cancer treatment. Studies have indicated that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, such as A431 vulvar epidermal carcinoma cells .
Case Studies
-
Anticancer Activity Assessment:
- A study evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential use in cancer therapy.
-
Antimicrobial Screening:
- In a comparative study, various piperidine derivatives were screened for antibacterial activity. The results showed that several compounds, including those related to this compound, displayed significant inhibitory effects against pathogenic bacteria.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
